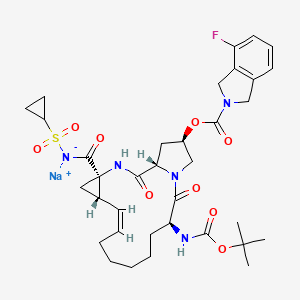

Danoprevir sodium

CAS No.: 916826-48-7

Cat. No.: VC1571442

Molecular Formula: C35H45FN5NaO9S

Molecular Weight: 753.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916826-48-7 |

|---|---|

| Molecular Formula | C35H45FN5NaO9S |

| Molecular Weight | 753.8 g/mol |

| IUPAC Name | sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide |

| Standard InChI | InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1 |

| Standard InChI Key | GXYYUDQAGCVAGJ-HHGSPMIASA-M |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

| SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+] |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Danoprevir sodium possesses a complex molecular structure with the chemical formula C35H45FN5O9S.Na and a molecular weight of 753.813 g/mol . The compound exhibits absolute stereochemistry with 5 defined stereocenters out of a possible 5, highlighting the precision required in its synthesis and the importance of spatial configuration to its therapeutic activity . The absence of E/Z centers (0) in its structure contributes to its conformational stability, an important characteristic for consistent pharmaceutical performance . The parent compound danoprevir has a molecular formula of C35H46FN5O9S with a molecular weight of 731.831 g/mol, indicating that the sodium salt form represents a minor modification that enhances certain pharmacological properties such as solubility or stability . This careful engineering of molecular structure demonstrates the pharmaceutical precision required to develop effective direct-acting antivirals that can successfully interact with specific viral targets.

Structural Features and Configuration

The structure of danoprevir sodium includes multiple functional groups strategically positioned to facilitate binding with the HCV NS3/4A protease active site. Its SMILES notation (CC(C)(C)OC(=O)N[C@H]1CCCCCC=C[C@@H]2C[C@]2(NC(=O)[C@@H]3CC@HOC(=O)N4CC5=C(C4)C(F)=CC=C5)C(=O)[N-]S(=O)(=O)C6CC6) with the sodium counterion illustrates the complex arrangement of atoms that contribute to its biological activity . The compound includes a fluorinated aromatic ring system that likely contributes to its binding affinity and metabolic stability. The five stereocenters present in danoprevir sodium must maintain their specific spatial configurations to ensure proper interaction with the viral protease target, highlighting the importance of stereochemical purity in its manufacturing process . These structural features collectively contribute to danoprevir sodium's ability to form specific interactions with its viral target, explaining its potency as an HCV protease inhibitor with an IC50 of 0.29 nM against HCV protease .

Comparative Molecular Properties

| Property | Danoprevir Sodium | Parent Danoprevir |

|---|---|---|

| Molecular Formula | C35H45FN5O9S.Na | C35H46FN5O9S |

| Molecular Weight | 753.813 g/mol | 731.831 g/mol |

| Defined Stereocenters | 5/5 | 5/5 |

| E/Z Centers | 0 | 0 |

| Stereochemistry | Absolute | Absolute |

| Charge | 0 | 0 |

This comparison between danoprevir sodium and its parent compound illustrates the subtle yet important differences that occur when forming the sodium salt . The sodium form typically offers pharmaceutical advantages such as improved solubility, which can enhance drug delivery and bioavailability in clinical applications. The preservation of the stereochemical configuration in both forms ensures that the therapeutic activity remains consistent. The complex stereochemistry of danoprevir underscores the sophisticated organic synthesis techniques required for its production and the importance of maintaining stereochemical purity for optimal pharmaceutical performance.

Mechanism of Action

Target Interaction

Danoprevir sodium functions as a potent inhibitor of the HCV NS3/4A protease, an essential enzyme in the viral life cycle responsible for cleaving the viral polyprotein into functional components required for viral replication . The compound binds to the active site of the NS3/4A protease with extremely high affinity, as evidenced by its IC50 value of 0.29 nM, preventing the enzyme from processing the viral polyprotein and thereby disrupting the viral replication process . This targeted mechanism represents a significant advancement over earlier HCV treatments that relied on broader antiviral approaches with less specificity. The specific binding interactions involve multiple contact points between danoprevir and amino acid residues in the protease active site, forming a tight complex that effectively blocks substrate access. The peptidomimetic nature of danoprevir allows it to mimic the natural substrate of the protease while incorporating structural features that enhance binding affinity and resist enzymatic degradation.

Antiviral Activity Profile

Clinical investigations have demonstrated that danoprevir possesses potent antiviral activity against HCV, including efficacy against mutant HCV strains that may develop resistance to other antiviral agents . In Phase I clinical trials, danoprevir monotherapy administered for 14 days in ascending doses ranging from 200 to 600 mg per day showed significant antiviral effectiveness, validating its mechanism of action in human subjects . The compound's ability to maintain activity against mutant viral strains represents a significant advantage in managing HCV infections, where viral mutation and resistance can pose substantial therapeutic challenges. This broad-spectrum activity against HCV variants stems from danoprevir's interaction with highly conserved regions of the protease active site that cannot easily mutate without compromising vital viral functions. The strategic targeting of essential viral enzymes represents a cornerstone of modern antiviral drug development, exemplified by danoprevir's specific inhibition of a critical viral protease.

Clinical Development and Research Findings

HCV Treatment Clinical Trials

Danoprevir has undergone extensive clinical evaluation for treating HCV infections, demonstrating impressive efficacy rates in combination therapy regimens. A phase 3 clinical trial involving 140 patients revealed that the triple regimen of ritonavir-boosted danoprevir plus pegylated-interferon α-2a and ribavirin produced a sustained virologic response (SVR12) rate of 97.1% after 12-week treatment in non-cirrhotic HCV genotype 1-infected Chinese patients . This high cure rate represents a significant improvement over historical treatment options for HCV infection. In another phase 2/3 clinical trial, an all-oral treatment combination of ritonavir-boosted danoprevir with ravidasvir (an HCV NS5A inhibitor) and ribavirin achieved an even more impressive SVR12 rate of 99% in treatment-naïve, non-cirrhotic HCV GT1-infected patients after 12 weeks of therapy . These remarkable efficacy rates demonstrate the value of danoprevir in modern HCV treatment protocols, particularly when strategically combined with complementary antiviral agents targeting different aspects of the viral life cycle.

Dosage Optimization Studies

Clinical research has explored various dosing strategies to optimize danoprevir's therapeutic efficacy while minimizing potential adverse effects. Pharmacokinetic studies have revealed that co-administration with ritonavir (a CYP3A4 inhibitor) significantly boosts danoprevir plasma concentrations, allowing for lower dosing while maintaining therapeutic efficacy . This "boosting" strategy has become standard practice in danoprevir administration protocols, as evidenced by the use of danoprevir/ritonavir at 100 mg/100 mg twice daily in clinical studies . The pharmacokinetic enhancement provided by ritonavir enables more consistent drug exposure with reduced inter-patient variability, potentially improving treatment outcomes across diverse patient populations. Phase I studies exploring monotherapy with danoprevir utilized ascending doses ranging from 200 to 600 mg per day over 14-day treatment periods to establish appropriate dosing ranges and assess dose-dependent responses . These careful dose-finding studies exemplify the meticulous approach required to establish optimal therapeutic regimens for novel antiviral compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume